molecular formula C16H34OSn B14285252 Stannane, tributyl[1-(methoxymethyl)ethenyl]- CAS No. 121072-17-1

Stannane, tributyl[1-(methoxymethyl)ethenyl]-

Cat. No.: B14285252
CAS No.: 121072-17-1
M. Wt: 361.2 g/mol
InChI Key: DNWXNWADJGEYFY-UHFFFAOYSA-N
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Description

Stannane, tributyl[1-(methoxymethyl)ethenyl]-, also known as tributyl(1-methoxyethenyl)stannane, is an organotin compound with the molecular formula C15H32OSn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one 1-(methoxymethyl)ethenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl[1-(methoxymethyl)ethenyl]- typically involves the reaction of methoxyethene with tributyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified by distillation or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl[1-(methoxymethyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various organotin derivatives .

Scientific Research Applications

Stannane, tributyl[1-(methoxymethyl)ethenyl]- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of stannane, tributyl[1-(methoxymethyl)ethenyl]- involves its interaction with molecular targets through the tin atom. The compound can form covalent bonds with various substrates, facilitating chemical transformations. The pathways involved include nucleophilic substitution and radical reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Stannane, tributyl[1-(methoxymethyl)ethenyl]- is unique due to its specific functional group, which imparts distinct reactivity and properties. Its methoxymethyl group allows for unique substitution reactions and interactions with other molecules, making it valuable in specialized applications .

Properties

CAS No.

121072-17-1

Molecular Formula

C16H34OSn

Molecular Weight

361.2 g/mol

IUPAC Name

tributyl(3-methoxyprop-1-en-2-yl)stannane

InChI

InChI=1S/C4H7O.3C4H9.Sn/c1-3-4-5-2;3*1-3-4-2;/h1,4H2,2H3;3*1,3-4H2,2H3;

InChI Key

DNWXNWADJGEYFY-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(=C)COC

Origin of Product

United States

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